4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11(18)12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINZOHILQOXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215289 | |
| Record name | 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732291-49-5 | |
| Record name | 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732291-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-chlorobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related sulfonamides from the provided evidence:
Key Observations
Substituent Effects on Solubility: The target compound’s 2-chlorobenzyl group confers moderate lipophilicity, whereas the pyrrolidinone-containing analog () includes a polar lactam ring, likely improving aqueous solubility .
Biological Activity :
- Clopidogrel () shares a 2-chlorophenyl group with the target compound but acts as a prodrug requiring hepatic activation. This contrasts with sulfonamides, which often act directly on targets like carbonic anhydrase .
- The (S)-1-phenylethyl substituent in highlights the role of stereochemistry in biological interactions, suggesting enantiomeric purity is critical for activity in chiral environments .
Synthetic Considerations: Synthesis of the pyrrolidinone analog () may involve multi-step routes with protecting groups for the lactam ring, whereas the target compound could be synthesized via direct alkylation of 4-acetylbenzenesulfonamide with 2-chlorobenzyl bromide under basic conditions. The use of TDAE (tetrakis(dimethylamino)ethylene) in for sulfonamide synthesis suggests reductive amination or coupling strategies applicable to related compounds .
Biological Activity
4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of sulfonamide derivatives with acetylating agents and chlorinated phenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamides, including the compound . The following key findings highlight its biological activity:
- Antibacterial Effects : The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro testing has shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at varying concentrations .
- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of bacterial folate synthesis, which is essential for nucleic acid synthesis. This mechanism is common among sulfonamides .
Anticancer Activity
Research has also indicated potential anticancer properties:
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (DU145) and leukemia (K562) cells. The IC50 values suggest significant potency compared to standard chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Modifications to the sulfonamide moiety influence cytotoxicity. For instance, the presence of electron-withdrawing groups enhances activity, while bulky substituents may reduce efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives, including our compound, against common pathogens. Results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study concluded that the chlorophenyl group significantly contributes to the compound's effectiveness against resistant bacterial strains .
Case Study 2: Anticancer Potential
In a comparative study assessing various sulfonamides for anticancer properties, this compound was found to induce apoptosis in cancer cells via caspase activation. This was corroborated by flow cytometry analyses showing increased early apoptotic cell populations upon treatment .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | S. aureus | 12.5 | Moderate activity against Gram-positive |
| E. coli | 15.0 | Effective against Gram-negative | |
| Anticancer | DU145 | 8.0 | Significant cytotoxicity |
| K562 | 10.5 | Induces apoptosis |
Q & A
Q. What synthetic routes are commonly employed for 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a chlorophenylmethylamine intermediate with 4-acetylbenzenesulfonyl chloride. Key steps include:
- Reagent selection : Use triethylamine or sodium bicarbonate as a base to deprotonate intermediates and facilitate nucleophilic substitution .
- Solvent optimization : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency by stabilizing charged intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
- Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) monitors conversion rates and purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this sulfonamide derivative?
A combination of methods is required:
- NMR spectroscopy : H and C NMR verify the acetyl group (δ ~2.6 ppm for CH) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray crystallography : Resolves bond angles and torsional strain in the chlorophenylmethyl moiety, confirming stereoelectronic effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 364.06) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution assays against Staphylococcus aureus or Candida albicans to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase, given sulfonamides’ known affinity for these enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with enhanced bioactivity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2, prioritizing substituents that improve hydrogen bonding with Arg120 or Tyr355 .
- QSAR analysis : Quantitative structure-activity relationship models correlate acetyl group electronegativity with antimicrobial potency .
- MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid acetylation or hepatic clearance) .
- Prodrug design : Mask the sulfonamide group with ester linkages to improve membrane permeability .
- Species-specific metabolism : Compare metabolite profiles in murine vs. human hepatocytes to explain efficacy gaps .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?
- Forced degradation studies : Expose the compound to HCl (pH 1.2) or NaOH (pH 12.8) at 40°C for 24 hours, then quantify degradation products via UPLC-PDA .
- Excipient compatibility : Test interactions with common stabilizers (e.g., lactose or PVP) using differential scanning calorimetry (DSC) .
Q. What mechanistic insights explain its selectivity for bacterial vs. human carbonic anhydrase isoforms?
- Crystallographic analysis : Compare binding poses in bacterial CA (e.g., Mycobacterium tuberculosis CA) vs. human CA-II. The 2-chlorophenyl group may sterically hinder human isoform binding .
- Mutagenesis studies : Replace Thr199 in human CA-II with bacterial-equivalent residues to evaluate steric and electronic contributions .
Methodological Considerations
Q. How should researchers design control experiments to validate target engagement in cellular assays?
- Negative controls : Use sulfonamide derivatives lacking the acetyl group to isolate pharmacophore contributions .
- Competitive inhibition : Co-administer known inhibitors (e.g., acetazolamide for CA) to confirm on-target effects .
- Knockout models : CRISPR-Cas9-generated CA-deficient cell lines to verify mechanism .
Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis?
- LC-MS/MS : Identify low-abundance byproducts (e.g., des-acetyl analogs) with a detection limit of 0.1% .
- NMR spiking : Add authentic standards of suspected impurities to confirm peak assignments .
Q. How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR)?
- Analog synthesis : Replace the acetyl group with propionyl or trifluoroacetyl to assess electronic effects on COX-2 inhibition .
- Pharmacophore mapping : Overlay energy-minimized conformers of active/inactive analogs to identify essential spatial features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
